

Spectroscopic characterization (NMR, IR, UV-Vis) of 3-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylquinolin-8-ol

Cat. No.: B156217

[Get Quote](#)

Spectroscopic Profiling of 3-Methylquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **3-Methylquinolin-8-ol**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational dataset for researchers engaged in the synthesis, analysis, and application of this molecule.

Introduction

3-Methylquinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, is of growing interest due to the biological activities associated with this class of compounds, including antimicrobial, anticancer, and neuroprotective effects.^[1] The precise characterization of its molecular structure is paramount for understanding its physicochemical properties and mechanism of action. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the compound's atomic-level structure and electronic properties. This guide synthesizes the expected spectroscopic data for **3-Methylquinolin-8-ol** based on established principles and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of **3-Methylquinolin-8-ol**. These values are predicted based on data from similar quinoline derivatives and established spectroscopic principles.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.80	dd	~4.2, 1.6	H-2
~8.10	dd	~8.3, 1.6	H-4
~7.45	dd	~8.3, 4.2	H-3
~7.40	t	~7.9	H-6
~7.25	dd	~7.9, 1.5	H-5
~7.10	dd	~7.9, 1.5	H-7
~2.50	s	-	-CH ₃
~9.50 (broad)	s	-	-OH

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~152.0	C-8
~148.0	C-2
~138.0	C-8a
~136.0	C-4
~129.0	C-4a
~127.5	C-6
~122.0	C-5
~121.0	C-3
~117.0	C-7
~18.0	-CH ₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200 (broad)	Medium	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Weak	C-H stretch (methyl)
1610-1580	Strong	C=C stretch (aromatic ring)
1510-1450	Strong	C=N stretch (quinoline ring)
1400-1300	Medium	O-H bend (phenolic)
1250-1180	Strong	C-O stretch (phenolic)
850-750	Strong	C-H out-of-plane bend

UV-Vis (Ultraviolet-Visible) Spectroscopy Data

Solvent: Ethanol

λ_{max} (nm)	Molar Absorptivity (ϵ) L mol⁻¹ cm⁻¹	Transition
~245	~35,000	$\pi \rightarrow \pi^*$ (quinoline ring)
~310	~3,000	$n \rightarrow \pi^*$ (quinoline ring)
~365	~2,500	Intramolecular Charge Transfer

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-Methylquinolin-8-ol**.

NMR Spectroscopy

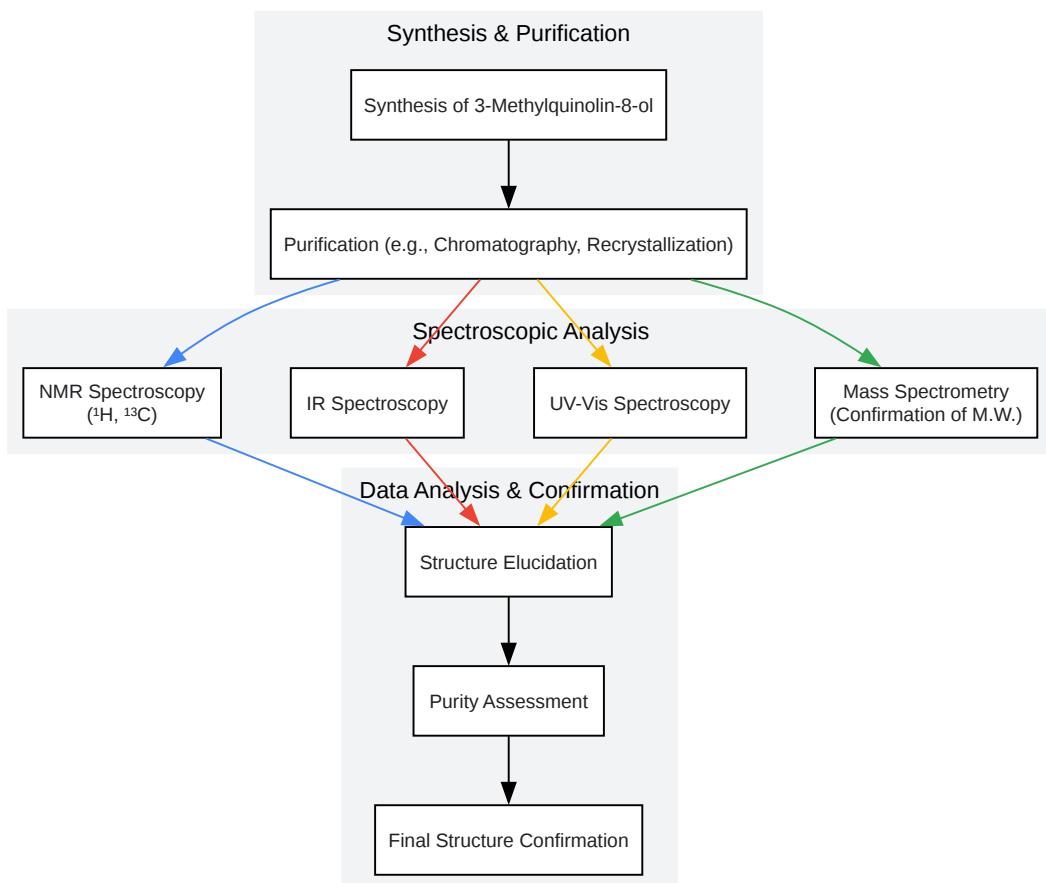
- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methylquinolin-8-ol** in 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse width.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a relaxation delay of 2 seconds and acquire 16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with a 90° pulse width and proton decoupling.
 - Set the spectral width to cover a range of 0-160 ppm.
 - Use a relaxation delay of 5 seconds and acquire 1024 scans.
- Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting

spectrum. Reference the ^1H NMR spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm and the ^{13}C NMR spectrum to the CDCl_3 peak at 77.16 ppm.

IR Spectroscopy

- Sample Preparation: Place a small amount of the solid **3-Methylquinolin-8-ol** sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy


- Sample Preparation: Prepare a stock solution of **3-Methylquinolin-8-ol** in ethanol at a concentration of 1 mg/mL. From this stock, prepare a dilute solution with a concentration of approximately 0.01 mg/mL.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Fill a quartz cuvette with the ethanol solvent to serve as the blank.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample from 200 to 800 nm.

- Data Processing: The absorbance spectrum is recorded. The wavelengths of maximum absorbance (λ_{max}) are identified.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **3-Methylquinolin-8-ol**.

Workflow for Spectroscopic Characterization of 3-Methylquinolin-8-ol

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of **3-Methylquinolin-8-ol**.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of **3-Methylquinolin-8-ol**. The presented data and protocols are intended to aid researchers in the identification, characterization, and quality control of this important molecule, thereby facilitating its further investigation and application in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic characterization (NMR, IR, UV-Vis) of 3-Methylquinolin-8-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156217#spectroscopic-characterization-nmr-ir-uv-vis-of-3-methylquinolin-8-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com